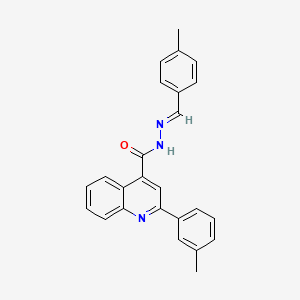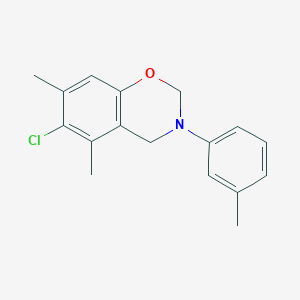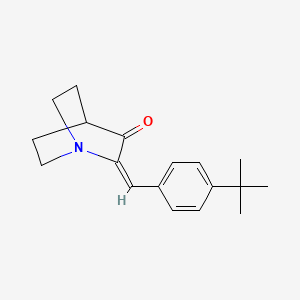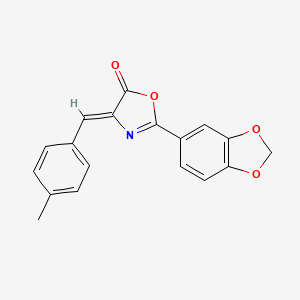
3-(4-morpholinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(4-morpholinyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione is a significant chemical entity studied for its various chemical properties and reactions. This compound, involving morpholine and pyrrolidinedione functional groups, serves as an intermediate in synthesizing biologically active compounds and has been explored in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of related morpholine and pyrrolidinedione compounds involves multi-step processes, including reactions such as condensation, nucleophilic substitution, and rearrangements. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a related compound, from cyclopentanone oxime and 1-fluoro-4-nitrobenzene, highlights the complexity and efficiency of synthetic strategies employed for these compounds (Wang et al., 2016).
Molecular Structure Analysis
The crystal and molecular structures of compounds within this class have been determined through various spectroscopic methods and X-ray diffraction analysis. The molecular structure analysis reveals insights into the arrangement of atoms and the conformation of the morpholine and pyrrolidinedione rings, which significantly influence the compound's chemical reactivity and interactions (Rajeswari et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research by Amirnasr et al. (2001) details the synthesis and spectroscopic characterization of Co(III) complexes, including analysis of morpholine and pyrrolidine variants. This study underscores the chemical's utility in forming complexes with significant potential in various scientific applications, emphasizing its structural and bonding properties through X-ray diffraction techniques (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Oliveira et al. (2002) synthesized new enamine derivatives of lapachol, exploring their biological activities. The study focuses on the modification of 3-(4-Morpholinyl)-1-(2-Phenylethyl)-2,5-Pyrrolidinedione to assess its impact on biological efficacy, highlighting its versatile role in creating compounds with potential therapeutic applications (Oliveira, Lemos, de Mattos, Segundo, Santiago, & Braz-Filho, 2002).
Applications in Heterocyclic Chemistry
Knüppel et al. (2000) explored the dynamic features of bis(aminocyclopentadienyl) and bis(aminoindenyl) zirconium complexes, including those derived from morpholine. This research contributes to our understanding of the compound's flexibility in forming diverse heterocyclic structures, showcasing its significance in the development of novel chemical entities with possible industrial and pharmaceutical relevance (Knüppel, Faure, Erker, Kehr, Nissinen, & Fröhlich, 2000).
Pitacco et al. (1974) investigated the tautomerism of enamines derived from 2-tetralone, examining the differences in nucleophilic behavior between morpholine and pyrrolidine enamines. This study provides insights into the compound's reactivity and its applications in synthesizing specific structures, contributing to the broader field of organic synthesis and reaction mechanisms (Pitacco, Colonna, Valentin, & Risaliti, 1974).
Propiedades
IUPAC Name |
3-morpholin-4-yl-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15-12-14(17-8-10-21-11-9-17)16(20)18(15)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYDIJQDGWAJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349484 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98708-28-2 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 3-(4-morpholinyl)-1-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)


![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)
![(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5568025.png)
![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)

![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)
![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)
![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)
![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)